molecular formula C12H7Cl3N4 B8646593 6-Chloro-9-(2,6-dichlorobenzyl)purine

6-Chloro-9-(2,6-dichlorobenzyl)purine

Cat. No. B8646593
M. Wt: 313.6 g/mol
InChI Key: OODRAFIESPIMIC-UHFFFAOYSA-N
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Patent
US04189485

Procedure details

6-Chloro-9-(2,6-dichlorobenzyl)purine (314 mg), 365 mg of diethylamine and 25 ml of methanol were treated in the same manner as Example 2, whereby 212 mg (yield 61%) of 9-(2,6-dichlorobenzyl)-6-diethylaminopurine was obtained as needles melting at 140°-141° C.
[Compound]
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step Two
Quantity
365 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH2:11][C:12]1[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:19].[CH2:20]([NH:22][CH2:23][CH3:24])[CH3:21]>CO>[Cl:19][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]([Cl:18])[C:12]=1[CH2:11][N:6]1[CH:5]=[N:4][C:3]2[C:7]1=[N:8][CH:9]=[N:10][C:2]=2[N:22]([CH2:23][CH3:24])[CH2:20][CH3:21]

Inputs

Step One
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
314 mg
Type
reactant
Smiles
ClC1=C2N=CN(C2=NC=N1)CC1=C(C=CC=C1Cl)Cl
Name
Quantity
365 mg
Type
reactant
Smiles
C(C)NCC
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2C3=NC=NC(=C3N=C2)N(CC)CC)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.